1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;2,4,6-trinitrophenol
Description
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;2,4,6-trinitrophenol is a compound that combines the structural features of both indole and trinitrophenol.
Properties
IUPAC Name |
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;2,4,6-trinitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.C6H3N3O7/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5,14H,6-7H2,1H3;1-2,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELBZQOZNAUVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1NC3=CC=CC=C23.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone under acidic conditions . For the trinitrophenol part, nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid is the common method .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis starting from simple aromatic compounds. The production of trinitrophenol on an industrial scale involves careful control of reaction conditions to ensure safety and yield .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the production of dyes, pigments, and as a reagent in chemical analysis
Mechanism of Action
The mechanism of action of 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and nucleic acids, leading to various biological effects. The trinitrophenol part can act as an oxidizing agent, leading to oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
Indole: A parent compound with a wide range of biological activities.
Trinitrophenol (Picric Acid): Known for its explosive properties and use as a reagent.
Harmaline: Another indole derivative with significant biological activities
Uniqueness
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;2,4,6-trinitrophenol is unique due to its combination of indole and trinitrophenol structures, which imparts it with both biological activity and chemical reactivity. This dual nature makes it a valuable compound for various scientific and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
